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Introduction

Phenylsilatrane, with the chemical formula C12H17NOsSi, is a fascinating organosilicon
compound characterized by a unique tricyclic cage structure. This structure features a
pentacoordinate silicon atom with a transannular dative bond to a nitrogen atom, which imparts
remarkable stability and distinct chemical properties compared to its acyclic analogues.[1][2]
Historically significant as an early example of stable pentacoordinate silicon compounds,
Phenylsilatrane continues to be a subject of interest in fields ranging from materials science to
pharmacology due to its unique reactivity and biological activity.[2][3] This technical guide
provides an in-depth overview of the physical and chemical properties of Phenylsilatrane,
detailed experimental protocols for its synthesis and analysis, and an exploration of its primary
biological mechanism of action.

Physical and Chemical Properties

Phenylsilatrane is a crystalline solid at room temperature and exhibits notable thermal
stability.[2][4] Its rigid cage-like structure contributes to a significantly enhanced resistance to
hydrolysis under neutral conditions when compared to its phenyltrialkoxysilane precursors.[2]
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Data Presentation: Physical Properties

Property Value Reference(s)
Molecular Formula C12H17NOsSi [4]
Molecular Weight 251.35 g/mol [2][4]

White crystalline solid, forms
Appearance prisms or needles from [2][4]
acetone or chloroform.

Melting Point 207-209 °C [415]
Boiling Point 284.1 °C at 760 mmHg [4]
Density 1.18 g/cm3 [4]
Flash Point 125.6 °C [4]
Water Solubility 0.078 - 0.087 mg/mL [4]

) ) No rapid reaction with air or
Air & Water Reactions
water.[5]

Chemical Reactivity

Phenylsilatrane's unique structure governs its chemical behavior. The hypervalent silicon
center and the protective cage render it relatively inert to nucleophilic substitution at the silicon
atom under ambient, neutral conditions.[4] However, the phenyl group can undergo
electrophilic aromatic substitution, and the compound can act as a precursor for other
functionalized organosilicon compounds.[4] It has also been noted to function as a Lewis acid
scavenger.[2] While stable in neutral conditions, it can be hydrolyzed under acidic or basic
conditions.

Experimental Protocols
Synthesis of Phenylsilatrane

Two primary methods for the synthesis of Phenylsilatrane are presented below: a
conventional approach and a modern, solvent-free organocatalytic method.
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1. Conventional Synthesis via Transesterification

This method involves the reaction of a phenyltrialkoxysilane with triethanolamine, typically
catalyzed by a base.[2][4]

e Materials:
o Phenyltriethoxysilane
o Triethanolamine
o Potassium hydroxide (KOH)
o Ethanol
o N,N-Dimethylformamide (DMF)
o Apparatus for heating and reflux with a nitrogen atmosphere
o Filtration apparatus
o Recrystallization solvents (e.g., acetone or chloroform)
e Procedure:

o In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
triethanolamine in a solvent mixture of ethanol and DMF (e.g., 3:1 v/V).[2]

o Add a catalytic amount of potassium hydroxide to the solution.
o While stirring, add phenyltriethoxysilane to the reaction mixture.

o Heat the mixture to 80 °C and maintain under a nitrogen atmosphere for approximately 1
hour.[4]

o Monitor the reaction progress by a suitable method (e.g., TLC or GC).

o Upon completion, cool the reaction mixture to room temperature to allow the product to
precipitate.
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o Collect the crude Phenylsilatrane by filtration and wash with a cold solvent to remove
impurities.

o Purify the product by recrystallization from acetone or chloroform to yield high-purity
crystals.[2]

o Dry the purified crystals under vacuum. A typical yield for this method is approximately
95%.[4]

2. Solvent-Free Organocatalytic Synthesis

This environmentally friendly approach avoids the use of organic solvents and often results in
very high yields.[2][4]

o Materials:
o Phenyltriethoxysilane
o Triethanolamine

o 1,8-Diazabicyclo[5.4.0]lundec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
as an organocatalyst.[2][4]

o Reaction vessel with heating and stirring capabilities under a nitrogen atmosphere.
o Hexane (for washing)
o Filtration apparatus

e Procedure:

o In a reaction vessel, combine phenyltriethoxysilane and triethanolamine in a near-
stoichiometric ratio.

o Add a catalytic amount of DBU or TBD to the mixture.

o Heat the solvent-free mixture to a temperature between 50-80 °C with stirring.[2] The
reaction is typically complete within 1-4 hours.[2]
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o As the reaction proceeds, the product will precipitate as a white solid.

o After cooling to room temperature, wash the solid product with hexane to remove any
unreacted starting materials and the catalyst.[6]

o Collect the purified Phenylsilatrane by filtration and dry under vacuum. Yields of up to
99% have been reported for analogous silatranes with this method.[2]

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Objective: To confirm the molecular structure of Phenylsilatrane.
e Sample Preparation:

o Dissolve 5-25 mg of purified Phenylsilatrane in approximately 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCIls or DMSO-ds) in a clean, dry vial.[7]

o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (General):
o Spectrometer: 400 MHz or higher field strength.

o Techniques: *H NMR, 3C NMR, DEPT, COSY, HSQC, and HMBC experiments can be
performed for full structural elucidation.

o H NMR: A standard pulse sequence is used. The spectral width should be sufficient to
cover the aromatic and aliphatic regions (typically 0-10 ppm).

o 13C NMR: A proton-decoupled pulse sequence is standard. The spectral width should
encompass all expected carbon resonances (typically 0-160 ppm).

o Data Analysis:

o Process the raw data (FID) with Fourier transformation, phase correction, and baseline
correction.
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o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to
assign the signals to the specific protons and carbons in the Phenylsilatrane molecule.

2. Infrared (IR) Spectroscopy
» Objective: To identify the functional groups present in Phenylsilatrane.
o Sample Preparation (Thin Solid Film):

o Dissolve a small amount (a few milligrams) of Phenylsilatrane in a volatile solvent like
acetone or methylene chloride.[8]

o Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., KBr or
NacCl).[8]

o Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the
plate.[8]

e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Scan Range: Typically 4000-400 cm™1,

o A background spectrum of the clean salt plate should be acquired before running the
sample.

o Data Analysis:

o Identify characteristic absorption bands corresponding to the functional groups in
Phenylsilatrane. Key expected vibrations include C-H stretching (aromatic and aliphatic),
C=C stretching (aromatic), Si-O-C stretching, and C-N stretching. The Si-O-C group in
silatranes typically shows a strong absorption band around 1100 cm~1.[9]
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. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Phenylsilatrane.
Sample Preparation:

o For techniques like Electron lonization (El), the sample is typically introduced via a direct
insertion probe or after separation by Gas Chromatography (GC). A dilute solution in a
volatile solvent is prepared.

Instrument Parameters:

o lonization Method: Electron lonization (EI) is common for providing detailed fragmentation
patterns.

o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable analyzers.
Data Analysis:

o ldentify the molecular ion peak (M*), which should correspond to the molecular weight of
Phenylsilatrane (m/z = 251).

o Analyze the fragmentation pattern. A characteristic fragment for silatranes is the loss of the
substituent on the silicon atom, which in this case would be the phenyl group, leading to a
significant [M-R]* peak.[10]

. X-ray Crystallography

Objective: To determine the precise three-dimensional structure of Phenylsilatrane in the
solid state, including bond lengths and angles.

Sample Preparation:

o High-quality single crystals of Phenylsilatrane are required. These can be grown by slow
evaporation of a saturated solution in an appropriate solvent (e.g., acetone or chloroform).

[2]

Data Collection and Analysis:
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o Asingle crystal is mounted on a goniometer in an X-ray diffractometer.
o The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

o The resulting data is processed to solve the crystal structure and refine the atomic
positions. The Cambridge Crystallographic Data Centre (CCDC) can be consulted for
existing crystal structures.[1]

Visualizations
Synthesis Workflow of Phenylsilatrane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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